molecular formula C16H29N5Si2 B15215311 N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine CAS No. 61261-30-1

N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine

Cat. No.: B15215311
CAS No.: 61261-30-1
M. Wt: 347.61 g/mol
InChI Key: XIFHKZAFQJXQFV-UHFFFAOYSA-N
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Description

N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3-methylbut-2-en-1-yl group and two trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and silylating agents.

    Alkylation: The 3-methylbut-2-en-1-yl group is introduced through an alkylation reaction, often using an alkyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine: Lacks the trimethylsilyl groups, resulting in different chemical properties.

    N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-2-amine: Similar structure but with a different substitution pattern on the purine ring.

Uniqueness

N-(3-Methylbut-2-en-1-yl)-N,9-bis(trimethylsilyl)-9H-purin-6-amine is unique due to the presence of both the 3-methylbut-2-en-1-yl group and the trimethylsilyl groups, which confer distinct chemical reactivity and potential biological activity compared to other purine derivatives.

Properties

CAS No.

61261-30-1

Molecular Formula

C16H29N5Si2

Molecular Weight

347.61 g/mol

IUPAC Name

N-(3-methylbut-2-enyl)-N,9-bis(trimethylsilyl)purin-6-amine

InChI

InChI=1S/C16H29N5Si2/c1-13(2)9-10-20(22(3,4)5)15-14-16(18-11-17-15)21(12-19-14)23(6,7)8/h9,11-12H,10H2,1-8H3

InChI Key

XIFHKZAFQJXQFV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(C1=NC=NC2=C1N=CN2[Si](C)(C)C)[Si](C)(C)C)C

Origin of Product

United States

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